REACTION_CXSMILES
|
[H-].[Na+].[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][OH:12])[CH2:6][CH2:5]1.Cl[C:14]1[CH:19]=[CH:18][N:17]=[C:16]([NH2:20])[CH:15]=1.[Cl-].[Na+]>COCCOCCOC.O.C1COCC1>[CH3:3][N:4]1[CH2:9][CH2:8][N:7]([CH2:10][CH2:11][O:12][C:14]2[CH:19]=[CH:18][N:17]=[C:16]([NH2:20])[CH:15]=2)[CH2:6][CH2:5]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
43.56 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
157 g
|
Type
|
reactant
|
Smiles
|
CN1CCN(CC1)CCO
|
Name
|
|
Quantity
|
450 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
70 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=NC=C1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A mechanical stirrer and thermocouple was attached
|
Type
|
STIRRING
|
Details
|
The mixture was stirred
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 80° C.
|
Type
|
STIRRING
|
Details
|
with stirring until effervescence
|
Type
|
TEMPERATURE
|
Details
|
The temperature was increased to 157° C. for 16 hours
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CONCENTRATION
|
Details
|
to saturate the aqueous phase)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was further extracted with THF (3×800 mL)
|
Type
|
ADDITION
|
Details
|
Additional water was added
|
Type
|
CUSTOM
|
Details
|
to aid in phase separation
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried with sodium sulfate (1000 g) for 16 hours
|
Duration
|
16 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to remove the majority of the THF
|
Type
|
FILTRATION
|
Details
|
The solution was filtered through Celite
|
Type
|
CUSTOM
|
Details
|
to remove fine particulates
|
Type
|
WASH
|
Details
|
rinsing with diglyme
|
Type
|
CUSTOM
|
Details
|
The diglyme was removed under vacuum (10 mm Hg vacuum
|
Type
|
TEMPERATURE
|
Details
|
with the bath temperature increased to 60° C.)
|
Type
|
CUSTOM
|
Details
|
triturated with ether (400 mL)
|
Type
|
FILTRATION
|
Details
|
The resulting solids were collected by filtration
|
Type
|
WASH
|
Details
|
washed with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1CCN(CC1)CCOC1=CC(=NC=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 100.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |